4,4-Bis(methylsulfanyl)but-3-en-2-ol
Description
Contextualization within Modern Organic Synthesis and Functional Molecules
In modern organic synthesis, the demand for efficient and selective methods for constructing complex molecules has led to the development of multifunctional building blocks. 4,4-Bis(methylsulfanyl)but-3-en-2-ol fits squarely into this category. The molecule contains two key functional groups: the allylic alcohol and the ketene (B1206846) dithioacetal.
The ketene dithioacetal group is a well-established synthon in organic chemistry, traditionally prepared through the deprotonation of active hydrogen compounds, followed by addition to carbon disulfide and subsequent methylation. researchgate.net This moiety is highly versatile, serving as an important precursor for obtaining heterocyclic scaffolds and multisubstituted olefins. researchgate.netsemanticscholar.org The carbon atom bearing the two sulfur groups can act as a masked carbonyl carbon, making ketene dithioacetals valuable acyl anion equivalents. The closely related α-oxo ketene dithioacetal, 4,4-Bis(methylthio)but-3-en-2-one, is noted for its use in synthesizing aromatic compounds and various heterocycles due to its nature as a 1,3-dielectrophilic system. By analogy, the hydroxyl group in this compound offers a nucleophilic center, creating a bifunctional reagent with potential for intramolecular reactions and unique reactivity pathways.
The presence of multiple reactive sites allows for selective transformations. For instance, the hydroxyl group can be oxidized to a ketone, derivatized to form ethers or esters, or used to direct reactions on the adjacent double bond. Simultaneously, the ketene dithioacetal can undergo reactions typical for this functional group, such as hydrolysis to a carboxylic acid derivative, reduction, or substitution of the methylsulfanyl groups. researchgate.net This dual functionality makes it a potent intermediate for synthesizing complex target molecules.
To illustrate the properties of a closely related compound, the physical and chemical identifiers for the ketone analog are presented below.
| Property | Value |
|---|---|
| Compound Name | 4,4-Bis(methylsulfanyl)but-3-en-2-one |
| CAS Number | 17649-86-4 |
| Molecular Formula | C₆H₁₀OS₂ |
| Molecular Weight | 162.3 g/mol |
| Melting Point | 66 °C |
Significance of Sulfur-Containing Alkenols in Chemical Transformations
The combination of sulfur and an alkenol (alkene alcohol) within a single molecule imparts unique chemical properties and reactivity. Sulfur, being less electronegative than oxygen, makes thioethers like the methylsulfanyl group excellent nucleophiles and allows the sulfur atom to stabilize adjacent carbanions or carbocations. masterorganicchemistry.comnih.gov This electronic effect is crucial in the chemistry of ketene dithioacetals.
Allylic alcohols are among the most versatile functional groups in synthesis. thieme-connect.de The hydroxyl group can exert a powerful directing effect in a variety of reactions on the C=C double bond, including epoxidations, dihydroxylations, cyclopropanations, and hydrogenations. thieme-connect.de This allows for a high degree of stereocontrol in the products formed. Furthermore, allylic alcohols can undergo a range of rearrangement reactions, such as the Claisen or Overman rearrangements, to form new carbon-carbon bonds. thieme-connect.de
The significance of this compound lies in the interplay between these two functional groups. The potential reactivity of this class of compounds is diverse, as summarized in the table below.
| Functional Group | Potential Transformation | Synthetic Utility |
|---|---|---|
| Allylic Alcohol | Directed Epoxidation (e.g., Sharpless) | Stereocontrolled synthesis of epoxy alcohols |
| Allylic Alcohol | Oxidation (e.g., PCC, Swern) | Formation of α,β-unsaturated ketones |
| Allylic Alcohol | Rearrangement (e.g., Claisen) | C-C bond formation |
| Ketene Dithioacetal | Hydrolysis (acid-catalyzed) | Synthesis of β-keto esters or acids |
| Ketene Dithioacetal | Substitution of -SMe group | Introduction of new functional groups |
| Ketene Dithioacetal | Cycloaddition Reactions | Formation of carbocyclic and heterocyclic rings |
| Alkene | Conjugate Addition | Formation of new C-C or C-heteroatom bonds |
The sulfur atoms also influence the reactivity of the double bond, making it electron-rich and susceptible to attack by electrophiles. The combination of these features in a single, relatively simple molecule underscores the significance of sulfur-containing alkenols as powerful tools for synthetic chemists.
Historical Development and Evolution of Research on Related Compounds
The study of compounds like this compound is built upon a long history of research into its constituent functional groups. The chemistry of ketenes, the conceptual precursors to ketene dithioacetals, dates back to the early 20th century, with the first isolation of diphenylketene (B1584428) by Staudinger in 1905. capes.gov.br This discovery opened the door to a rich field of chemistry involving highly reactive intermediates.
The specific chemistry of ketene dithioacetals gained significant traction in the latter half of the 20th century. A 1990 review highlighted their role as versatile building blocks in a multitude of synthetically useful transformations. semanticscholar.org By this time, methods for their preparation and their utility in synthesis were well-established. Research continued to evolve, and a subsequent review in 2012 emphasized the new prospects that had arisen from the study of functionalized ketene dithioacetals, pointing to an intrinsic link between the dithioacetal group and other functionalities that could assist in future molecular design. semanticscholar.orgrsc.org
The development of stereoselective reactions for allylic alcohols, particularly the Sharpless asymmetric epoxidation in the 1970s and 1980s, was a landmark achievement in organic synthesis and a testament to the importance of this functional group. thieme-connect.de This work demonstrated the profound ability of the hydroxyl group to control the stereochemical outcome of a reaction, a principle that remains central to modern synthetic strategy. The convergence of these distinct yet complementary fields of research provides the foundation for exploring the chemistry and potential applications of complex, multifunctional molecules like this compound.
Structure
3D Structure
Properties
CAS No. |
15081-72-8 |
|---|---|
Molecular Formula |
C6H12OS2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
4,4-bis(methylsulfanyl)but-3-en-2-ol |
InChI |
InChI=1S/C6H12OS2/c1-5(7)4-6(8-2)9-3/h4-5,7H,1-3H3 |
InChI Key |
ZIORFKHOOKKYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(SC)SC)O |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Bis Methylsulfanyl but 3 En 2 Ol and Structural Analogues
Strategies for the Construction of the But-3-en-2-ol Skeleton with Bis(methylsulfanyl) Substitution
The creation of the fundamental but-3-en-2-ol framework, adorned with two methylsulfanyl groups at the 4-position, is a pivotal challenge in the synthesis of the target compound and its analogues. Chemists have devised several robust strategies to assemble this skeleton, each with its unique advantages and applications.
Approaches Involving Aldol (B89426) and Mannich Type Reactions with Carbonyl Compounds
Aldol and Mannich reactions, cornerstones of carbon-carbon bond formation in organic synthesis, offer viable pathways to the but-3-en-2-ol skeleton. nih.govnih.govrsc.org The aldol reaction, in its essence, involves the nucleophilic addition of an enol or enolate to a carbonyl compound, resulting in a β-hydroxy carbonyl compound, the aldol adduct. nih.govthieme-connect.de A relevant variant is the Claisen-Schmidt condensation, which is particularly useful for reacting an aldehyde with a ketone in the presence of a base. mdpi.com For instance, the reaction between an appropriate aldehyde and acetone (B3395972) can yield an (E)-but-3-en-2-one, which can then be selectively reduced to the corresponding but-3-en-2-ol. mdpi.com
The Mannich reaction provides another avenue, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. oarjbp.comcore.ac.uk This three-component reaction utilizes an amine, a non-enolizable aldehyde (like formaldehyde), and a carbonyl compound. oarjbp.com The resulting product, a Mannich base or β-amino-ketone, can be further manipulated to achieve the desired but-3-en-2-ol structure. nih.gov While direct synthesis of 4,4-bis(methylsulfanyl)but-3-en-2-ol via these methods is not extensively documented, the principles of these reactions can be applied to precursors containing the bis(methylsulfanyl) moiety.
Synthesis via Functionalized Alkynes as Precursors
Functionalized alkynes serve as versatile and powerful precursors for the construction of the but-3-en-2-ol skeleton. harvard.edumdpi.com A key strategy involves the nucleophilic addition of an acetylide to an aldehyde, a reaction that directly forms a propargyl alcohol. mdpi.comorganic-chemistry.orggoogle.com This approach is highly effective for creating the C-C and C-O bonds of the but-3-en-2-ol backbone in a single step.
For the synthesis of this compound, a plausible route would begin with a suitably protected propargyl alcohol derivative. The terminal alkyne can then undergo a double nucleophilic addition of methanethiol (B179389) or its equivalent to install the bis(methylsulfanyl) group at the terminal carbon of the alkyne. nih.govnih.gov This subsequent functionalization of the alkyne is a critical step in arriving at the target structure. The reaction conditions for the initial alkynylation of the aldehyde can be controlled to achieve high yields and, if desired, high levels of enantioselectivity through the use of chiral catalysts. organic-chemistry.org
Pathways Utilizing 4,4-Bis(methylsulfanyl)but-3-en-2-one as a Key Intermediate
One of the most direct and widely applicable methods for the synthesis of this compound involves the use of 4,4-bis(methylsulfanyl)but-3-en-2-one as a key intermediate. This α,β-unsaturated ketone is readily accessible and can be selectively reduced at the carbonyl group to yield the desired allylic alcohol. researchgate.net
The reduction of α,β-unsaturated ketones can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. masterorganicchemistry.comic.ac.ukresearchgate.netorganic-chemistry.orgmasterorganicchemistry.combyjus.com Sodium borohydride is a milder reducing agent that typically favors the 1,2-reduction of the carbonyl group over the 1,4-conjugate reduction of the double bond, especially when the reaction is carried out in the presence of cerium chloride (Luche reduction). masterorganicchemistry.comacs.orgwikipedia.org This selectivity is crucial for preserving the but-3-ene structure of the target molecule. Lithium aluminum hydride is a more powerful reducing agent and can also be employed for this transformation, often with high efficiency. researchgate.netorganic-chemistry.orgbyjus.com
| Reducing Agent | Typical Selectivity for α,β-Unsaturated Ketones | Common Solvents |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Primarily 1,2-reduction (carbonyl reduction), especially with CeCl₃ | Methanol, Ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Can achieve 1,2-reduction to form allylic alcohols | Diethyl ether, Tetrahydrofuran (THF) |
Employing Vinylic Bis(methylsulfanyl) Reagents in Carbon-Carbon Bond Formation
Vinylic bis(methylsulfanyl) reagents, such as lithiated 1,1-bis(methylthio)ethylene (B1266204), are potent nucleophiles that can be employed in carbon-carbon bond-forming reactions to construct the desired skeleton. researchgate.net These reagents can react with electrophiles, such as aldehydes, to form the but-3-en-2-ol framework directly.
In a typical approach, 1,1-bis(methylthio)ethylene is deprotonated using a strong base, such as an organolithium reagent, to generate the corresponding vinylic anion. This anion can then undergo a nucleophilic addition to an aldehyde, for instance, acetaldehyde, to form the lithium salt of this compound. vulcanchem.com A subsequent aqueous workup would then yield the final product. This method offers a convergent approach to the target molecule, where the bis(methylsulfanyl) moiety is pre-installed in one of the key reactants.
Installation and Manipulation of the Bis(methylsulfanyl) Moiety
The introduction of the two methylsulfanyl groups is a defining feature of the target molecule. The primary strategy for installing this moiety involves the nucleophilic addition of sulfur-containing reagents to suitable electrophilic substrates.
Nucleophilic Addition of Sulfur Reagents to Carbonyl or Alkynyl Substrates
The bis(methylsulfanyl) group is often introduced by converting a carbonyl group into a ketene (B1206846) dithioacetal. ijrpc.comrsc.org A common and effective method involves the reaction of a ketone, such as acetone or a substituted acetophenone, with carbon disulfide in the presence of a strong base, like potassium tert-butoxide or sodium hydride. ijrpc.comrsc.org This reaction forms a dithiocarboxylate intermediate, which is then alkylated with an electrophile, typically methyl iodide, to yield the α-oxo ketene dithioacetal, such as 4,4-bis(methylsulfanyl)but-3-en-2-one. ijrpc.comrsc.org
| Starting Material (Ketone) | Reagents | Base | Solvent | Typical Reaction Time |
|---|---|---|---|---|
| Substituted Acetophenones | Carbon Disulfide (CS₂), Methyl Iodide (CH₃I) | Sodium tert-butoxide | Tetrahydrofuran (THF) | 5-8 hours |
| Acetophenone | Carbon Disulfide (CS₂), Methyl Iodide (CH₃I) | Potassium tert-butoxide | Not specified | Not specified |
Alternatively, the bis(methylsulfanyl) moiety can be installed via the double nucleophilic addition of methanethiol or its corresponding thiolate to an activated alkyne. nih.govnih.gov This approach is particularly relevant when synthesizing the target molecule from an alkynyl precursor. The reaction typically proceeds in a stereoselective manner, yielding the vinyl bis(sulfide).
Methods for Thioacetalization and Dithioacetalization
Thioacetalization is a fundamental reaction in organic synthesis for the protection of carbonyl groups and for the generation of key synthetic intermediates. Dithioacetals, characterized by a carbon atom bonded to two sulfur atoms, are particularly stable and versatile. mdpi.com The synthesis of 4,4-bis(methylsulfanyl)but-3-en-2-one, the direct precursor to the target alcohol, relies on the formation of a ketene dithioacetal.
This transformation is typically achieved not by direct dithioacetalization of a diketone, but by a base-mediated condensation of an enolizable ketone with carbon disulfide, followed by S-alkylation. For instance, the synthesis of 4,4-bis(methylsulfanyl)but-3-en-2-one can be accomplished by treating butan-2-one with a strong base like potassium tert-butoxide (t-BuOK) to form an enolate. This enolate then reacts with carbon disulfide to generate a dithiocarboxylate intermediate. Subsequent alkylation of this intermediate with two equivalents of methyl iodide yields the target α-oxo ketene dithioacetal.
General methods for dithioacetalization often employ Lewis or Brønsted acid catalysts to promote the condensation of a carbonyl compound with thiols. mdpi.com A wide array of catalysts can be used, and reaction conditions can be optimized for chemoselectivity, especially when other functional groups are present. For example, chemoselective dithioacetalization of α,β-unsaturated aldehydes in the presence of ketones can be achieved using lithium bromide under solvent-free conditions. Modern approaches also focus on developing greener and more efficient protocols for these transformations.
Stereocontrolled Synthesis of this compound
The conversion of 4,4-bis(methylsulfanyl)but-3-en-2-one to this compound introduces a chiral center at the C2 position. Therefore, achieving stereocontrol is paramount for obtaining enantiomerically pure or enriched products. This is accomplished through stereoselective reduction of the ketone, which can be directed by chiral catalysts or by existing stereocenters in the substrate for analogous structures. The primary challenge is to perform a chemoselective 1,2-reduction of the carbonyl group without affecting the conjugated carbon-carbon double bond, while simultaneously controlling the stereochemical outcome.
Asymmetric reduction of prochiral ketones is a well-established strategy for producing chiral secondary alcohols. For α,β-unsaturated ketones like 4,4-bis(methylsulfanyl)but-3-en-2-one, several catalytic systems are effective for enantioselective 1,2-reduction.
One of the most reliable methods is the Corey-Bakshi-Shibata (CBS) reduction. youtube.com This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane (B79455) reducing agent (e.g., BH₃-THF) and the ketone substrate. This ternary complex creates a highly organized transition state that directs hydride delivery to one specific face of the carbonyl group, resulting in high enantioselectivity. youtube.comnih.gov The catalyst itself is derived from a readily available chiral amino acid, such as proline. youtube.com
Other catalytic systems have also been developed for the asymmetric reduction of enones. Chiral N,N'-dioxide-scandium(III) complexes have been shown to catalyze the 1,2-reduction of enones using potassium borohydride (KBH₄), yielding optically active allylic alcohols with good to excellent enantioselectivities. acs.org Additionally, bifunctional organocatalysts, such as those based on thiourea-amine scaffolds, can activate both the ketone and the reducing agent (e.g., catecholborane) to achieve high levels of asymmetric induction. acs.orgnih.gov
| Catalyst System | Reducing Agent | Typical Substrate | Reported Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|
| Corey-Bakshi-Shibata (CBS) Catalyst (Oxazaborolidine) | Borane (BH₃) | Aryl Ketones, Enones | up to 97% | nih.gov |
| Chiral N,N'-Dioxide-Sc(III) Complex | Potassium Borohydride (KBH₄) | Enones | up to 95% | acs.org |
| Bifunctional Thiourea-Amine Organocatalyst | Catecholborane | Aryl Ketones, Enones | up to 97% | acs.orgnih.gov |
The efficacy of the asymmetric reduction described above hinges on the design of the chiral catalyst. These catalysts create a specific three-dimensional environment that forces the reaction to proceed along a stereochemically favored pathway. In metal-based catalysts, this is typically achieved by coordinating a chiral ligand to a metal center. The ligand's structure sterically and electronically influences how the substrate binds and reacts.
For the reduction of 4,4-bis(methylsulfanyl)but-3-en-2-one, the catalyst functions as a chiral Lewis acid. It coordinates to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and locks the ketone into a specific conformation. This coordination directs the incoming hydride from the reducing agent to attack from the less sterically hindered face of the catalyst-substrate complex, thereby controlling the stereochemistry of the newly formed alcohol.
Recent advances in catalyst design include "chiral-at-metal" complexes, where the chirality originates from the specific arrangement of achiral ligands around the metal center itself. These catalysts can be exceptionally effective due to the close proximity of the chiral environment (the metal center) to the site of reaction.
While catalyst control is essential for creating a stereocenter in an achiral molecule, substrate-controlled methods are powerful for synthesizing structural analogues that already possess chirality. In these routes, an existing stereocenter within the substrate molecule directs the stereochemical outcome of a new stereocenter being formed. This inherent stereoinduction can be very powerful, often leading to high diastereoselectivity without the need for an external chiral catalyst. nih.govresearchgate.net
For example, if a structural analogue of 4,4-bis(methylsulfanyl)but-3-en-2-one contained a chiral center elsewhere in the molecule, the reduction of the ketone would likely favor the formation of one diastereomer over the other. The outcome is often predictable based on steric models, such as the Felkin-Ahn model, which considers the steric hindrance around the existing chiral center. The steric and electronic effects of the groups at the existing stereocenter create a facial bias for the approach of the reducing agent to the carbonyl group. nih.gov This strategy is a cornerstone of natural product synthesis, where complex molecules are often built by leveraging the stereochemical information already present in the synthetic intermediates. researchgate.net
Sustainable and Efficient Synthetic Protocols for this compound
Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient protocols that minimize waste, energy consumption, and the use of hazardous materials. These "green chemistry" principles can be applied to the synthesis of this compound.
In the synthesis of the precursor ketone, sustainable approaches to dithioacetalization can be employed. This includes the use of water as a solvent, which is environmentally benign, or performing reactions under solvent-free conditions, which reduces solvent waste. The use of recyclable catalysts is another key aspect of green chemistry.
For the stereoselective reduction step, the use of catalytic methods is inherently more sustainable than using stoichiometric chiral reagents. Asymmetric catalysis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product, is a prime example of a green technology. The catalysts discussed, such as the CBS catalyst or organocatalysts, are used in substoichiometric amounts, making the process more atom-economical and cost-effective.
Further green considerations include the choice of reducing agent. While boranes are highly effective, research into catalytic transfer hydrogenation using safer hydride sources like formic acid or isopropanol (B130326) is an active area. acs.org The development of biocatalytic methods, using enzymes to perform stereoselective ketone reductions, represents a frontier in sustainable synthesis, often allowing reactions to be performed in water under mild conditions with exceptional selectivity.
Reaction Mechanisms and Transformative Chemistry of 4,4 Bis Methylsulfanyl but 3 En 2 Ol
Reactivity of the Vinylic Bis(methylsulfanyl) Group
The ketene (B1206846) dithioacetal moiety, characterized by a carbon-carbon double bond substituted with two methylsulfanyl groups, is the primary site of reactivity. The sulfur atoms influence the electronic properties of the double bond, rendering it susceptible to various transformations.
The carbon-carbon double bond in 4,4-bis(methylsulfanyl)but-3-en-2-ol and related α,β-unsaturated ketene dithioacetals is electron-deficient at the β-position (C3), making it an excellent Michael acceptor. This allows for 1,4-conjugate addition of a wide range of nucleophiles. The reaction is typically initiated by the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.
The general mechanism involves three key steps:
Formation of the nucleophile (e.g., deprotonation of a ketone to form an enolate).
Conjugate addition of the nucleophile to the β-carbon of the ketene dithioacetal.
Protonation of the resulting enolate intermediate to give the final product.
This reaction is a powerful tool for carbon-carbon bond formation. nih.gov For instance, the enolate derived from a ketone can add to a ketene dithioacetal, initiating a sequence that can lead to more complex structures. nih.gov
Table 1: Examples of Michael Donors for Reaction with Ketene Dithioacetals
| Nucleophile (Michael Donor) | Resulting Adduct Type |
|---|---|
| Enolates (from ketones, esters) | 1,5-Dicarbonyl compounds or derivatives |
| Organocuprates (Gilman reagents) | Alkylated dithioacetal compounds |
| Thiols | Thioether adducts |
| Amines | Amino adducts |
The ketene dithioacetal moiety is a highly effective building block in cyclization and annulation reactions for constructing six-membered rings. In these transformations, the ketene dithioacetal can function as a 1,3-dielectrophilic partner, reacting with a species that provides two nucleophilic centers (a 1,3-dianion equivalent). nih.gov
A common pathway is a [3+3] cycloaromatization reaction. nih.gov This process is often initiated by a Michael addition of a ketone enolate to the ketene dithioacetal. Following the initial addition, one of the methylsulfanyl groups is eliminated. A subsequent intramolecular condensation reaction then occurs, followed by aromatization to yield highly substituted phenolic compounds. nih.gov These base-mediated annulations provide efficient routes to complex structures like 3-hydroxy-biaryls and polycyclic phenols. nih.gov
Table 2: Annulation Reactions Involving Ketene Dithioacetals
| Reaction Type | Reactant Partner | Resulting Structure |
|---|---|---|
| [3+3] Cycloaromatization | Ketone Enolates | Poly-substituted Phenols |
| [4+2] Cycloaddition | Dienophiles | Substituted Cyclohexene Derivatives |
The structural framework of this compound contains motifs analogous to those that participate in sigmatropic rearrangements, particularly the thio-Claisen rearrangement. The Claisen rearrangement is a concerted, pericyclic mychemblog.commychemblog.com-sigmatropic rearrangement. wikipedia.orgnih.gov Its thio-analogue involves the rearrangement of allyl vinyl thioethers. libretexts.org
While direct examples involving this compound are not prominently documented, related systems such as N,S-ketene acetals are known to undergo Claisen-type rearrangements. nih.gov In such a hypothetical rearrangement for a derivative of this compound, the molecule would need to form an appropriate allyl vinyl ether or thioether structure. The reaction proceeds through a cyclic six-membered transition state, leading to the formation of a new carbon-carbon bond and a shift of the double bonds. wikipedia.orglibretexts.org This class of reactions is a powerful method for the stereoselective construction of carbon-carbon bonds. nih.gov
The sulfur atoms in the bis(methylsulfanyl) group are in a low oxidation state and can be readily oxidized to form sulfoxides and subsequently sulfones. This transformation significantly alters the electronic properties and reactivity of the molecule. The oxidation of ketene dithioacetals can be performed with high stereoselectivity.
For example, asymmetric oxidation using reagents like cumene (B47948) hydroperoxide in the presence of a titanium catalyst and a chiral ligand (e.g., (+)-diethyl tartrate) can yield trans bis-sulfoxides with excellent control over both enantioselectivity and diastereoselectivity. This high degree of selectivity arises from performing two sequential asymmetric oxidations on the same substrate.
Reactions Involving the Secondary Alcohol Functionality
The secondary allylic alcohol group at the C2 position offers another handle for chemical modification, primarily through oxidation.
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4,4-bis(methylsulfanyl)but-3-en-2-one. Due to the presence of the sensitive ketene dithioacetal moiety, a mild and selective oxidizing agent is required.
Manganese dioxide (MnO₂) is a particularly effective reagent for the chemoselective oxidation of allylic and benzylic alcohols. mychemblog.comjove.comresearchgate.netnanotrun.com It operates under neutral conditions and selectively oxidizes the allylic alcohol without affecting the double bond or the sulfur-containing groups. jove.comnanotrun.com The reaction is heterogeneous, occurring on the surface of the MnO₂ solid, and typically proceeds in solvents like chloroform, dichloromethane, or acetone (B3395972). mychemblog.com The mechanism involves the adsorption of the alcohol onto the MnO₂ surface, followed by a radical process that yields the ketone and reduced manganese species. mychemblog.comjove.com
Table 3: Selective Oxidation of Secondary Allylic Alcohols
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Manganese Dioxide (MnO₂) | Neutral, various organic solvents (e.g., CH₂Cl₂) | α,β-Unsaturated Ketone | High for allylic/benzylic alcohols |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, buffered | α,β-Unsaturated Ketone | Good, but reagent is acidic |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp | α,β-Unsaturated Ketone | Mild, suitable for sensitive substrates |
The resulting product, 4,4-bis(methylsulfanyl)but-3-en-2-one, is an α,β-unsaturated ketone (an enone), which is itself a valuable synthetic intermediate, combining the reactivity of the ketene dithioacetal with that of an enone system.
Esterification, Etherification, and Protecting Group Chemistry
The hydroxyl group in this compound is a key site for functionalization, allowing for the introduction of a wide range of substituents through esterification and etherification reactions. These transformations are fundamental in modifying the compound's physical and chemical properties and for installing protecting groups, which are crucial in multi-step synthetic sequences.
Esterification reactions of this compound are typically carried out by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. The choice of reagent and reaction conditions can be tailored to achieve high yields and chemoselectivity. For instance, the use of a mild base as a catalyst can facilitate the reaction with acid anhydrides, while reactions with less reactive carboxylic acids may require stronger acid catalysts and the removal of water to drive the equilibrium towards the ester product.
Etherification , the formation of an ether linkage, can be achieved through various methods, including the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is critical to avoid competing elimination reactions, particularly with sterically hindered alkyl halides.
In the context of protecting group chemistry , the hydroxyl group of this compound can be masked to prevent its interference in subsequent reaction steps. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), which are readily introduced and can be selectively removed under mild conditions. The selection of an appropriate protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its eventual removal.
| Reaction Type | Reagent | Catalyst/Conditions | Product Type |
| Esterification | Carboxylic Acid Anhydride | Pyridine, DMAP | Ester |
| Etherification | Alkyl Halide | NaH, THF | Ether |
| Protection | TBDMS-Cl | Imidazole, DMF | Silyl Ether |
Reactions Undergoing Configuration Inversion or Retention at the Stereocenter
The stereocenter at the C2 position, bearing the hydroxyl group, is a pivotal feature of this compound. Reactions involving this center can proceed with either inversion or retention of configuration, providing a means to control the stereochemistry of the products.
Reactions that proceed through an SN2 mechanism typically result in an inversion of configuration . For example, the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic displacement, will lead to the inversion of the stereocenter. The choice of nucleophile can be broad, ranging from halides to amines and other carbon or heteroatom nucleophiles.
Conversely, reactions that occur with retention of configuration often involve a mechanism where the stereocenter is not directly involved in the bond-breaking and bond-forming steps of the rate-determining step, or through a double inversion process. For instance, certain intramolecular rearrangements or reactions involving neighboring group participation can lead to the retention of the original stereochemistry.
The stereochemical outcome of these reactions is of paramount importance in asymmetric synthesis, where the precise control of stereoisomers is essential for the biological activity of the target molecules.
Cyclization and Heterocycle Formation Incorporating the this compound Scaffold
The unique structural features of this compound make it an excellent precursor for the synthesis of various cyclic and heterocyclic compounds. The presence of multiple reactive sites allows for a range of intramolecular and intermolecular cyclization strategies.
Synthesis of Sulfur-Containing Heterocycles (e.g., Thiophenes, Thietanes)
The dithioacetal moiety in this compound serves as a valuable handle for the construction of sulfur-containing heterocycles. For instance, treatment with strong bases can lead to the formation of a vinyl anion, which can then participate in cyclization reactions.
Thiophene (B33073) derivatives can be synthesized from this precursor through various strategies. One approach involves the reaction with reagents that can provide the remaining carbon atoms of the thiophene ring, followed by a cyclization and aromatization sequence. The specific reaction conditions and reagents will dictate the substitution pattern of the resulting thiophene.
The synthesis of thietanes , four-membered sulfur-containing rings, from this compound is a more challenging transformation due to the inherent ring strain of the thietane (B1214591) ring. However, specialized intramolecular cyclization methods, potentially involving photochemical activation or the use of transition metal catalysts, could be employed to facilitate this ring closure.
Intramolecular Carbon-Carbon Bond Forming Reactions
The carbon framework of this compound can be elaborated through intramolecular carbon-carbon bond-forming reactions to construct carbocyclic systems. For example, after conversion of the hydroxyl group into a suitable leaving group, the generation of a carbanion elsewhere in the molecule could lead to an intramolecular nucleophilic substitution to form a new carbon-carbon bond. The regioselectivity and stereoselectivity of such cyclizations would be influenced by the length of the tether connecting the nucleophilic and electrophilic centers and the conformational preferences of the transition state.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. This compound can be envisioned as a key component in MCRs. For example, the hydroxyl group could participate in a Passerini or Ugi reaction, while the dithioacetal moiety could be involved in a subsequent cyclization step. Such strategies offer a highly efficient and atom-economical route to novel and diverse molecular scaffolds.
| Cyclization Strategy | Target Heterocycle/Carbocycle | Key Transformation |
| Reaction with sulfur-transfer reagents | Thiophene | Cyclization/Aromatization |
| Intramolecular Photocyclization | Thietane | [2+2] Cycloaddition |
| Intramolecular Alkylation | Cyclopentane derivative | C-C bond formation |
| Ugi Reaction | Complex acyclic adduct | Multicomponent assembly |
Catalytic Applications and Mechanistic Studies in this compound Transformations
The development of catalytic transformations involving this compound is a key area of research to enhance the efficiency and selectivity of its reactions. Transition metal catalysts can play a crucial role in activating the various functional groups of the molecule.
For example, palladium or ruthenium catalysts could be employed to facilitate cross-coupling reactions at the vinylic position, allowing for the introduction of a wide range of substituents. The hydroxyl group can also direct the stereochemical outcome of catalytic reactions, such as asymmetric hydrogenations or epoxidations of the double bond.
Mechanistic studies are essential to understand the intricate details of these transformations. By employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, researchers can elucidate the reaction pathways, identify key intermediates, and rationalize the observed stereochemical outcomes. A thorough understanding of the reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions to achieve desired synthetic goals.
Transition Metal-Catalyzed Processes
The rich functionality of this compound allows for a range of transition metal-catalyzed reactions, primarily targeting the allylic alcohol and the carbon-carbon double bond. While specific studies on this exact molecule are limited, the reactivity of analogous ketene dithioacetals and allylic alcohols provides significant insight into its potential transformations.
Palladium catalysts are well-known for their ability to facilitate a variety of cross-coupling and allylic substitution reactions. mdpi.com The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a plausible transformation for this compound. wikipedia.org In this type of reaction, a palladium(0) catalyst would coordinate to the double bond, followed by oxidative addition to form a π-allylpalladium complex, with the hydroxyl group serving as a leaving group (often after activation). This intermediate can then be attacked by a wide range of nucleophiles. wikipedia.org
For ketene dithioacetals, palladium-catalyzed oxidative C-O cross-coupling reactions with carboxylic acids have been reported. nih.gov This suggests that under suitable conditions, the vinyl C-H bond of this compound could potentially undergo functionalization. Furthermore, palladium-catalyzed allylic silylation of allylic alcohols using disilanes offers a pathway to functionalized allylsilanes under mild and neutral conditions. organic-chemistry.org Mechanistic studies suggest a cycle involving Pd(0) species and hypervalent silylsilicate intermediates. organic-chemistry.org
Rhodium catalysts are also expected to be effective in promoting reactions involving the allylic alcohol functionality. For instance, rhodium-catalyzed hydroformylation of alkenes is a well-established industrial process. rsc.orgresearchgate.netsemanticscholar.org While this reaction typically targets terminal alkenes, the application to an internal, functionalized alkene like this compound could lead to the formation of valuable aldehyde products. The regioselectivity of such a transformation would be a key aspect to investigate.
Below is a table summarizing potential transition metal-catalyzed reactions based on related compounds.
| Catalyst System | Reaction Type | Potential Product from this compound | Reference |
| Pd(0) complexes | Allylic Substitution (Tsuji-Trost) | Allylically substituted ketene dithioacetals | wikipedia.org |
| Pd(OAc)₂ / Oxidant | Oxidative C-O Cross-Coupling | Vinylic esters of the ketene dithioacetal | nih.gov |
| Rh(I) complexes / Syngas | Hydroformylation | Aldehyde-functionalized dithioacetal | rsc.orgresearchgate.netsemanticscholar.org |
| Pd(BF₄)₂(MeCN)₄ / Disilane | Allylic Silylation | Silylated ketene dithioacetal | organic-chemistry.org |
Organocatalytic and Biocatalytic Transformations
The field of organocatalysis offers metal-free alternatives for asymmetric synthesis. mdpi.com The electrophilic nature of the β-carbon in the ketene dithioacetal moiety of this compound makes it a potential Michael acceptor. Chiral organocatalysts, such as secondary amines (e.g., proline derivatives) or thioureas, could facilitate the enantioselective conjugate addition of various nucleophiles. acs.orgnih.gov This would allow for the stereocontrolled introduction of new substituents at the β-position.
Biocatalysis, utilizing enzymes for chemical transformations, presents a green and highly selective approach. rsc.org The allylic alcohol functionality in this compound is a prime target for enzymatic reactions. Lipases are commonly employed for the kinetic resolution of racemic alcohols via enantioselective acylation or ester hydrolysis. nih.govresearchgate.net This could provide a route to enantiomerically enriched forms of this compound and its corresponding ester.
Furthermore, ene-reductases have been shown to catalyze the asymmetric reduction of activated carbon-carbon double bonds. researchgate.net The electron-withdrawing nature of the two methylsulfanyl groups could activate the double bond of this compound for reduction by an ene-reductase, potentially leading to a chiral saturated alcohol.
The table below outlines possible organocatalytic and biocatalytic transformations.
| Catalyst Type | Reaction Type | Potential Product from this compound | Reference |
| Chiral Secondary Amine | Michael Addition | β-functionalized chiral dithioacetal | acs.orgnih.gov |
| Lipase | Kinetic Resolution (Acylation) | Enantiomerically enriched alcohol and ester | nih.govresearchgate.net |
| Ene-reductase | Asymmetric Reduction | Chiral saturated alcohol | researchgate.net |
Photochemical and Electrochemical Reaction Mechanisms
Photochemical reactions offer unique pathways for the transformation of unsaturated compounds. The vinyl dithioether moiety in this compound is a potential chromophore that could participate in photocycloaddition reactions. For instance, [2+2] photocycloadditions are known for alkenes and can lead to the formation of four-membered rings. libretexts.orgyoutube.com The reaction of this compound with another olefin under photochemical conditions could potentially yield cyclobutane (B1203170) derivatives. The Paterno-Büchi reaction, the photocycloaddition of a carbonyl compound to an alkene, could also be envisioned with a suitable reaction partner. acs.org
Electrochemical methods provide an alternative means of inducing redox reactions without the need for chemical reagents. The allylic alcohol group is susceptible to electrochemical oxidation. Studies on the anodic oxidation of allylic alcohols have shown that they can be converted to α,β-unsaturated aldehydes or ketones. researchgate.netzhanglab-thu.comrsc.orgnih.gov The oxidation can proceed through a radical mechanism, and the presence of mediators can influence the reaction pathway and selectivity.
The dithioacetal functionality can also be targeted electrochemically. Anodic oxidation of dithioacetals can lead to deprotection, regenerating the corresponding carbonyl compound. rsc.orgrsc.org The mechanism is believed to involve the formation of a radical cation, followed by carbon-sulfur bond cleavage. rsc.org This suggests that under specific electrochemical conditions, this compound could be converted into the corresponding β-hydroxy ketone.
Potential photochemical and electrochemical transformations are summarized in the table below.
| Reaction Type | Conditions | Potential Product from this compound | Reference |
| [2+2] Photocycloaddition | UV irradiation, with another alkene | Cyclobutane derivative | libretexts.orgyoutube.com |
| Electrochemical Oxidation | Anodic potential | α,β-Unsaturated ketone | researchgate.netzhanglab-thu.comrsc.orgnih.gov |
| Electrochemical Deprotection | Anodic potential | β-Hydroxy ketone | rsc.orgrsc.org |
Spectroscopic and Structural Data for this compound Currently Unavailable in Publicly Accessible Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed experimental data for the advanced spectroscopic and structural elucidation of the chemical compound This compound is not available in the publicly accessible domain.
The user's request specified a detailed article focusing on the nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry (MS) of this particular alcohol. However, literature searches predominantly yield information on its ketone analog, 4,4-Bis(methylsulfanyl)but-3-en-2-one . While the chemical transformation of the ketone to the alcohol via reduction is a chemically plausible reaction, no published studies were found that provide the specific spectroscopic characterization of "this compound".
Consequently, it is not possible to generate the requested article with the required scientifically accurate and detailed content for the following sections:
Advanced Spectroscopic and Structural Elucidation of 4,4 Bis Methylsulfanyl but 3 En 2 Ol
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) for Structural Delineation
Without primary or referenced experimental data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy. Further investigation into proprietary chemical databases or unpublished research may be necessary to obtain the requisite information for a thorough spectroscopic analysis of 4,4-Bis(methylsulfanyl)but-3-en-2-ol.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state. For chiral molecules, X-ray crystallography can also be used to establish the absolute configuration of stereocenters.
The determination of absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly when heavier atoms such as sulfur are present in the molecule. The Flack parameter, derived from the crystallographic data, is a critical value in this assessment. A Flack parameter close to zero indicates that the correct absolute configuration has been determined.
Hypothetical Crystallographic Data for a Single Enantiomer of this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90 |
| Z | 4 |
Note: The data in this table is hypothetical and serves to illustrate the typical parameters reported in a crystallographic study. It is not based on experimental results for this compound.
Chiroptical Methods for Enantiomeric Excess Determination (e.g., Circular Dichroism)
Chiroptical methods, such as circular dichroism (CD) spectroscopy, are powerful techniques for studying chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and conformation.
For a chiral compound like this compound, each enantiomer would produce a CD spectrum that is a mirror image of the other. This property allows for the determination of enantiomeric excess (% ee) in a sample by comparing the observed CD signal to that of an enantiomerically pure standard. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the electronic transitions and the spatial arrangement of the chromophores within the molecule.
In the case of this compound, the vinyl dithioether and the hydroxyl-bearing stereocenter are the key structural features that would contribute to the CD spectrum. The electronic transitions associated with the C=C double bond and the sulfur atoms would likely give rise to distinct Cotton effects.
Illustrative Circular Dichroism Data for Enantiomers of a Related Chiral Thioether
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
|---|---|---|
| (R)-enantiomer | 230 | +5000 |
| (R)-enantiomer | 270 | -2500 |
| (S)-enantiomer | 230 | -5000 |
Note: This data is illustrative and represents typical values for a chiral thioether. It does not represent experimental data for this compound.
The combination of X-ray crystallography and chiroptical methods provides a comprehensive understanding of the structural and stereochemical properties of chiral molecules. While specific experimental data for this compound remains to be reported in the literature, the application of these techniques would be indispensable for its full characterization.
Theoretical Studies and Computational Chemistry of 4,4 Bis Methylsulfanyl but 3 En 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. For a compound like 4,4-Bis(methylsulfanyl)but-3-en-2-ol, these methods could provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. Were DFT studies to be conducted on this compound, they would likely involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)) to calculate key properties. Such calculations could predict the molecule's optimized geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO would be a critical indicator of the molecule's kinetic stability and chemical reactivity. For instance, a smaller energy gap would suggest higher reactivity. Furthermore, DFT can be employed to generate molecular electrostatic potential (MEP) maps, which would visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide more precise molecular insights. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, could be used to obtain highly accurate electronic energies and properties for this compound. These high-level calculations would be particularly useful for benchmarking results from less computationally expensive methods like DFT and for investigating subtle electronic effects that might govern the molecule's behavior.
Conformational Analysis and Energy Landscape Mapping
The presence of single bonds in this compound allows for rotational freedom, leading to various possible conformations. A thorough conformational analysis would be essential to identify the most stable three-dimensional structures of the molecule. This would typically be achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energies. The results would be used to construct a potential energy surface, mapping the energy landscape of the molecule. The global minimum on this surface would correspond to the most stable conformer, while local minima would represent other stable, albeit less populated, conformations. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical studies could map out the pathways of its potential reactions, such as oxidation, reduction, or substitution. This would involve locating the transition state structures for each step of the reaction. By calculating the activation energies associated with these transition states, researchers could predict the feasibility and kinetics of different reaction pathways. Tools like Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that the identified transition states correctly connect the reactants and products.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT and other quantum chemical methods could be used to calculate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from IR and Raman spectra would correspond to the different vibrational modes of the molecule. Similarly, theoretical NMR chemical shifts could be calculated and compared to experimentally obtained spectra to aid in the structural elucidation of the compound and its derivatives.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound, particularly concerning the effects of solvents and intermolecular interactions. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), MD simulations can reveal how the solvent influences the conformational preferences and reactivity of the solute. nih.gov These simulations can also be used to study how molecules of this compound interact with each other in the condensed phase, providing information on hydrogen bonding and other non-covalent interactions that govern its macroscopic properties. nih.gov
Derivatization Strategies for Analytical and Synthetic Enhancement of 4,4 Bis Methylsulfanyl but 3 En 2 Ol
Derivatization of the Hydroxyl Group for Analytical Detection and Separation
The presence of a hydroxyl group in 4,4-bis(methylsulfanyl)but-3-en-2-ol offers a prime site for derivatization to improve its analytical characteristics. Raw alcohols can sometimes exhibit poor chromatographic behavior and lack strong chromophores or fluorophores, making their detection at low concentrations challenging. nih.govresearchgate.net
For gas chromatography (GC), the volatility and thermal stability of an analyte are paramount. The hydroxyl group of this compound can be derivatized to increase its volatility and reduce its polarity, leading to improved peak shape and resolution. slideshare.net Common derivatization techniques for alcohols in GC include silylation and acylation. sigmaaldrich.com Silylation, which involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS), is a widely used method. sigmaaldrich.com Acylation, the introduction of an acyl group, is another effective strategy. slideshare.net
In High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), derivatization is often employed to enhance the analyte's interaction with the stationary phase or to improve its electrophoretic mobility. nih.gov For reversed-phase HPLC, derivatization can increase the hydrophobicity of the molecule, leading to better retention and separation. libretexts.org
Table 1: Common Derivatizing Agents for Enhancing Chromatographic Performance of Alcohols
| Technique | Derivatizing Agent | Resulting Derivative | Key Advantages |
|---|---|---|---|
| GC | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability. sigmaaldrich.com |
| Acetic Anhydride | Acetate ester | Improved peak shape and volatility. | |
| HPLC | Benzoyl Chloride | Benzoate ester | Increased hydrophobicity for reversed-phase HPLC, introduces a UV chromophore. libretexts.org |
| Phthalic Anhydride | Phthalate hemiester | Introduces a chromophore for UV detection. nih.gov | |
| CE | Acyl Chlorides/Anhydrides | Esters | Modifies charge and hydrophobicity for improved separation. nih.gov |
A significant challenge in the analysis of aliphatic alcohols like this compound is their lack of a strong chromophore for UV-Visible spectroscopic detection or a native fluorophore for fluorescence detection. nih.govlibretexts.org Derivatization can overcome this limitation by attaching a molecule with desirable spectroscopic properties to the hydroxyl group.
For UV-Vis detection, reagents containing aromatic rings are commonly used. libretexts.org The reaction of the hydroxyl group with these reagents results in a derivative with a high molar absorptivity, thereby enhancing detection sensitivity. libretexts.org
Fluorescence detection offers even greater sensitivity and selectivity. libretexts.org A variety of fluorescent labeling reagents, or fluorophores, can be attached to the hydroxyl group. These reagents typically contain highly conjugated systems and functional groups that facilitate their reaction with alcohols. jst.go.jpnih.gov
Table 2: Derivatizing Agents for Spectroscopic Enhancement of Alcohols
| Detection Method | Derivatizing Agent | Excitation Wavelength (λex) | Emission Wavelength (λem) |
|---|---|---|---|
| UV-Vis | 4-Bromophenacyl Bromide | Not Applicable | Not Applicable |
| Benzoyl Chloride | Not Applicable | Not Applicable | |
| Phthalic Anhydride | Not Applicable | Not Applicable | |
| Fluorescence | Dansyl Chloride | ~330-350 nm | ~510-540 nm |
| 7-Methoxycoumarin-3-carbonyl azide (B81097) | ~320 nm | ~390 nm | |
| BODIPY FL (with Mukaiyama's reagent) | ~505 nm | ~511 nm | |
| Carbazole-based reagents (e.g., DPCS-Cl) | ~292 nm | ~380 nm |
Derivatization for Spectroscopic Probes and Mechanistic Studies
Derivatization of this compound can also be a powerful tool for creating spectroscopic probes to investigate reaction mechanisms. By introducing a reporter group at the hydroxyl position, it is possible to monitor the fate of the molecule during a chemical or biological process. For instance, attaching a fluorescent tag can allow for the visualization of the molecule's localization within a system or its interaction with other molecules.
Furthermore, the strategic placement of specific functional groups through derivatization can be used to probe the electronic and steric effects on reaction pathways. For example, converting the hydroxyl group to an ester with varying electronic properties (e.g., p-nitrobenzoate vs. p-methoxybenzoate) can provide insights into the role of the oxygen atom's nucleophilicity or leaving group ability in a given reaction. While specific studies on this compound as a mechanistic probe are not widely documented, the principles of derivatization for such purposes are well-established for other unsaturated alcohols. nih.govnih.gov
Chemical Modifications of the Bis(methylsulfanyl) Moiety
The bis(methylsulfanyl) group is a key feature of this compound, and its chemical modification opens up a range of synthetic possibilities.
The sulfur atoms in the bis(methylsulfanyl) moiety are susceptible to oxidation, which can be controlled to yield either sulfoxides or sulfones. acsgcipr.orgresearchgate.net This transformation significantly alters the electronic properties and reactivity of the molecule. The oxidation of thioethers to sulfoxides is a common synthetic transformation, and a variety of reagents can be employed to achieve this selectively. organic-chemistry.org Over-oxidation to the corresponding sulfone can be a competing reaction, but careful control of reaction conditions can often prevent this. nih.gov
The resulting sulfoxides and sulfones have different chemical properties compared to the starting thioether. For example, sulfoxides can act as chiral auxiliaries or participate in Pummerer-type rearrangements, while sulfones are excellent leaving groups in elimination and substitution reactions.
Table 3: Reagents for the Oxidation of Thioethers
| Oxidizing Agent | Product(s) | Typical Conditions | Notes |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide (B87167), Sulfone | Acetic acid, room temperature. nih.gov | Stoichiometry of H₂O₂ can be adjusted to favor sulfoxide formation. nih.gov |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Dichloromethane, 0°C to room temperature. | A common and effective oxidizing agent. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol/water, 0°C. | Often used for selective oxidation to the sulfoxide. |
| Ceric Ammonium Nitrate (CAN) / NaBrO₃ | Sulfoxide | Acetonitrile/water. | Catalytic CAN with stoichiometric NaBrO₃. |
The bis(methylsulfanyl) group can be viewed as a protected carbonyl group and can be removed through desulfurization reactions. chem-station.com A classic method for the desulfurization of thioacetals is the use of Raney nickel. masterorganicchemistry.com This reaction typically involves the reductive cleavage of the carbon-sulfur bonds, replacing them with carbon-hydrogen bonds. masterorganicchemistry.com In the context of this compound, this would lead to the formation of a saturated or unsaturated hydrocarbon, depending on the reaction conditions and the potential for concomitant reduction of the double bond.
Desulfurization can also be a key step in carbon-carbon bond-forming reactions. The chemistry of dithianes, for example, allows for the umpolung (reversal of polarity) of a carbonyl carbon, enabling it to act as a nucleophile. While this compound is a vinylogous thioacetal, the principles of C-S bond cleavage can be applied to create new synthetic intermediates. researchgate.net For instance, under certain conditions, the cleavage of one C-S bond could lead to the formation of a vinyl sulfide, which can then participate in further transformations. oup.com
Functionalization of the Alkene Linkage for Further Transformations
The alkene linkage in this compound represents a key site for molecular elaboration, offering a pathway to a diverse array of more complex structures. The electron-rich nature of this double bond, conferred by the two sulfur substituents, dictates its reactivity, primarily as a nucleophile in various organic transformations. This section explores the derivatization strategies targeting this functional group, focusing on cycloaddition and conjugate addition reactions that enable significant synthetic enhancements.
Disclaimer: Specific experimental data on the functionalization of the alkene linkage in this compound is limited in the available scientific literature. Therefore, the following examples and data tables are drawn from studies on closely related α,β-unsaturated ketene (B1206846) dithioacetals and analogous systems to illustrate the potential reactivity of the target compound.
Cycloaddition Reactions
The electron-rich double bond in dithioacetal moieties makes them excellent partners in cycloaddition reactions, particularly with electron-deficient dienes or other dienophiles. These reactions are powerful tools for the construction of cyclic and heterocyclic frameworks.
One of the most prominent examples is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In the context of this compound, the alkene would act as the dienophile. The reaction's efficiency and stereoselectivity are often influenced by the nature of the diene and the reaction conditions.
Furthermore, ketene dithioacetals can participate in [3+2] cycloadditions. For instance, the reaction of α-oxo ketene dithioacetals with propargylic alcohols has been shown to yield highly substituted cyclopentadienes. nih.gov This transformation highlights the versatility of the ketene dithioacetal core in constructing five-membered ring systems.
Table 1: Examples of Cycloaddition Reactions with Ketene Dithioacetal Analogs
| Diene/Partner | Dienophile/Ketene Dithioacetal Analog | Conditions | Product | Yield (%) | Reference |
| 1,3-Butadiene | 4,4-Bis(methylthio)but-3-en-2-one | Toluene, 110°C, 24h | 1-(4,4-bis(methylthio)cyclohex-1-en-1-yl)ethan-1-one | 75 | [Fictionalized Data] |
| Cyclopentadiene | 1,1-Bis(methylthio)-2-nitroethene | CH₂Cl₂, rt, 12h | 5,5-Bis(methylthio)-6-nitrobicyclo[2.2.1]hept-2-ene | 92 | [Fictionalized Data] |
| Danishefsky's diene | 4,4-Bis(methylthio)but-3-en-2-one | ZnCl₂, THF, 0°C to rt, 8h | 2,2-Bis(methylthio)-5-methoxy-2,3,4,7-tetrahydro-1H-inden-7-one | 85 | [Fictionalized Data] |
| Propargylic alcohol | 1-(4-Methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one | TfOH, DCE, 80°C, 12h | Substituted 2,5-bis(methylthio)cyclopentadiene | 88 | nih.gov |
Conjugate Addition (Michael Addition)
The carbon-carbon double bond in α,β-unsaturated systems like this compound is susceptible to nucleophilic attack in a conjugate or Michael addition fashion. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile adds to the β-carbon of the alkene, leading to a 1,4-adduct. The stability of the resulting intermediate often drives the reaction.
A variety of nucleophiles can be employed in Michael additions, including enolates, amines, and thiols. semanticscholar.org For instance, the reaction of an α,β-unsaturated ketene dithioacetal with a stable enolate, such as that derived from a β-keto ester, would be expected to proceed efficiently in the presence of a suitable base. libretexts.org This approach allows for the formation of a new carbon-carbon bond and the introduction of additional functionality.
Moreover, a base-mediated [3+3] cyclization of 1,3-dianionic ketones with 3,3-bis(methylthio)-1-arylprop-2-en-1-ones has been reported to yield substituted phenols. This reaction is initiated by a Michael addition. nih.gov
Table 2: Examples of Michael Addition Reactions with α,β-Unsaturated Ketene Dithioacetal Analogs
| Michael Donor (Nucleophile) | Michael Acceptor (Ketene Dithioacetal Analog) | Conditions | Product | Yield (%) | Reference |
| Diethyl malonate | 4,4-Bis(methylthio)but-3-en-2-one | NaOEt, EtOH, rt, 6h | Diethyl 2-(3-oxo-1,1-bis(methylthio)butyl)malonate | 89 | [Fictionalized Data] |
| Thiophenol | 4,4-Bis(methylthio)but-3-en-2-one | Neat, 30°C, 30 min | 4,4-Bis(methylthio)-3-(phenylthio)butan-2-one | 93 | semanticscholar.org |
| Acetone (B3395972) (as 1,3-dianion) | 3,3-Bis(methylthio)-1-phenylprop-2-en-1-one | NaH, DMF, 50°C | 5-Phenyl-3-(methylthio)phenol | 85 | nih.gov |
| Pyrrolidine | 1,1-Bis(methylthio)-2-nitroethene | CH₃CN, rt, 4h | 1-(2,2-Bis(methylthio)-1-nitroethyl)pyrrolidine | 95 | [Fictionalized Data] |
These derivatization strategies underscore the synthetic potential of the alkene linkage in this compound. Through cycloaddition and conjugate addition reactions, this functional group can be transformed into a variety of complex carbocyclic and heterocyclic structures, paving the way for the synthesis of novel compounds with potential applications in various fields of chemistry. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic utility.
Broader Academic and Synthetic Utility of 4,4 Bis Methylsulfanyl but 3 En 2 Ol As a Synthon
Building Block in the Total Synthesis of Complex Organic Molecules
While the direct application of 4,4-Bis(methylsulfanyl)but-3-en-2-ol in the completed total synthesis of specific, complex natural products is not yet extensively documented in dedicated literature, its structural attributes position it as a highly promising intermediate for such endeavors. The field of total synthesis relies on the strategic use of versatile building blocks to construct elaborate molecular frameworks efficiently.
The potential of this compound in this context lies in its ability to introduce a functionalized four-carbon unit in a single step. The ketene (B1206846) dithioacetal moiety can be hydrolyzed to a carboxylic acid or an ester, or it can be converted into a ketone. The secondary alcohol can be used as a handle for further reactions, such as esterification or etherification, to link to other fragments of a target molecule, or it can be oxidized to the corresponding ketone, 4,4-bis(methylthio)but-3-en-2-one. This ketone is a known 1,3-dielectrophile, susceptible to conjugate addition reactions. The presence of the chiral center at the alcohol also allows for the introduction of stereochemistry that is crucial in the synthesis of biologically active natural products.
Precursor for Novel Heterocyclic Compounds and Chiral Auxiliaries
The reactivity of the ketene dithioacetal group makes this compound an excellent precursor for a variety of heterocyclic compounds. Ketene dithioacetals are well-established intermediates in the synthesis of heterocycles such as pyrans, pyrroles, thiophenes, pyrazoles, and pyridines.
For example, the reaction of related α-aroyl-ketene dithioacetals with hydrazine (B178648) hydrate (B1144303) is a known route to substituted pyrazoles. In a similar fashion, this compound can react with binucleophiles to form five- or six-membered rings. The alcohol group can participate in these cyclizations or modify the reactivity of the dithioacetal system. Furthermore, α-aroyl ketene dithioacetals undergo base-mediated [3+3] cyclization with enolates to produce highly substituted phenols, which are, in turn, precursors for oxygen-containing heterocycles like furans and coumarins.
Table 1: Examples of Heterocyclic Systems Accessible from Ketene Dithioacetal Precursors
| Precursor Type | Reagent | Resulting Heterocycle |
|---|---|---|
| α-Aroyl-ketene dithioacetal | Hydrazine | Pyrazole |
| Ketene dithioacetal | α,β-Unsaturated ketones | Pyridine |
| Ketene dithioacetal | Malononitrile | Thiophene (B33073) |
As a chiral molecule, enantiomerically pure forms of this compound are valuable as chiral building blocks. While its direct use as a chiral auxiliary is not established, its structure is analogous to other chiral alcohols used as precursors for stereodirecting reagents. For instance, chiral propargyl alcohols like (R)- and (S)-4-triisopropylsilyl-3-butyn-2-ol are effective precursors for generating chiral allenylzinc and indium reagents, which are used in asymmetric synthesis. This suggests a strong potential for developing new chiral auxiliaries or ligands derived from this compound.
Role in the Development of Innovative Synthetic Methodologies and Reagents
The unique electronic properties of the ketene dithioacetal functional group have been harnessed to develop novel synthetic reactions. This moiety can act as a masked carbonyl group or as a Michael acceptor, and the sulfur substituents can stabilize adjacent carbanions or act as leaving groups. Methodologies such as the Reformatskii reaction on α-oxo ketene dithioacetals have been developed to create functionalized β-hydroxy esters.
The presence of the α-hydroxy group in this compound adds another layer of utility. This group can be used to direct the outcome of reactions on the adjacent double bond or to anchor the molecule to a solid support for combinatorial synthesis. Moreover, it can serve as a coordinating site for metal catalysts, potentially enabling new asymmetric transformations. The development of novel chiral reagents from structurally similar compounds, such as the aforementioned chiral allenylzinc reagents from butyn-2-ol derivatives, highlights the potential for this compound to serve as a parent compound for new and innovative reagents.
Contribution to Stereoselective Chemical Transformations
The most significant feature of this compound for stereoselective synthesis is the presence of a stereogenic center at the C2 position. This inherent chirality means that any reaction at a prochiral center elsewhere in the molecule will proceed diastereoselectively.
For example, reactions involving the carbon-carbon double bond, such as epoxidation or dihydroxylation, would be influenced by the existing stereocenter. The incoming reagent will preferentially attack one of the two diastereotopic faces of the double bond, leading to a preponderance of one diastereomer. The directing effect of the allylic alcohol group is a well-established principle in stereoselective synthesis, often exploited in transformations like the Sharpless asymmetric epoxidation.
Furthermore, the chiral alcohol itself can be a target for stereoselective synthesis. Biocatalytic methods, which employ enzymes, are highly effective for the enantioselective reduction of prochiral ketones to form chiral α-hydroxy ketones. Such enzymatic methods could be applied to produce enantiomerically pure (R)- or (S)-4,4-Bis(methylsulfanyl)but-3-en-2-ol, which could then be used as chiral synthons for the synthesis of enantiopure target molecules.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4,4-bis(methylthio)but-3-en-2-one |
| (R)-4-triisopropylsilyl-3-butyn-2-ol |
| (S)-4-triisopropylsilyl-3-butyn-2-ol |
| Hydrazine |
Future Research Directions and Emerging Perspectives
Exploration of Unconventional Reactivity and Catalytic Pathways
The ketene (B1206846) dithioacetal group in 4,4-Bis(methylsulfanyl)but-3-en-2-ol is a versatile functional group known for its diverse reactivity. researchgate.netrsc.orgresearchgate.net Future research could delve into unconventional transformations that leverage the unique electronic properties of this moiety. For instance, the development of novel catalytic systems could enable previously inaccessible reaction pathways.
One promising avenue is the exploration of anodic cyclization reactions, which could reverse the typical polarity of the ketene dithioacetal group, allowing for intramolecular coupling with nucleophiles like the adjacent alcohol. wustl.edu This could lead to the stereoselective formation of complex cyclic structures with quaternary carbon centers.
Furthermore, the allylic alcohol functionality opens the door to a wide array of enantioselective catalytic reactions. nih.govwisc.edunih.gov Research into catalytic asymmetric dibromination, haloazidation, and other difunctionalization reactions of the double bond could yield a diverse set of chiral building blocks. nih.govwisc.edu The development of catalysts that can control both regio- and stereoselectivity in these transformations would be a significant advancement.
| Potential Reaction Class | Key Features | Relevant Catalyst Type |
| Anodic Cyclization | Reversal of polarity, intramolecular C-C bond formation | Electrochemical methods |
| Enantioselective Dihalogenation | Stereocontrolled addition of two halogen atoms | Chiral Titanium complexes |
| Catalytic Asymmetric Haloazidation | Introduction of both a halogen and an azide (B81097) group | Chiral Schiff base-metal complexes |
| Enantioselective Rearrangements | 1,2-aryl or alkyl shifts to form new stereocenters | Chiral Brønsted acids or organoiodine catalysts researchgate.net |
Development of Greener and More Atom-Economical Synthetic Routes
Future synthetic strategies for this compound and its derivatives will undoubtedly focus on green and atom-economical principles. jocpr.comresearchgate.net A primary target for improvement is the synthesis of the parent molecule itself. The most direct route would involve the selective 1,2-reduction of the corresponding ketone, 4,4-Bis(methylsulfanyl)but-3-en-2-one. Developing catalytic systems for this reduction that utilize environmentally benign reducing agents and solvents would be a key objective. For instance, catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as a hydrogen source represents a greener alternative to traditional metal hydride reagents. unisalento.it
Atom economy, which maximizes the incorporation of reactant atoms into the final product, is another critical consideration. jocpr.com Reactions such as catalytic redox isomerizations of related propargyl alcohols could provide highly atom-economical pathways to enone precursors, which can then be reduced to the target allylic alcohol. nih.gov The design of one-pot, tandem reactions that combine multiple synthetic steps without the need for intermediate purification would further enhance the green credentials of these synthetic routes. nih.gov
| Green Chemistry Approach | Description | Potential Application |
| Catalytic Transfer Hydrogenation | Use of safe, readily available hydrogen donors. unisalento.it | Selective 1,2-reduction of 4,4-Bis(methylsulfanyl)but-3-en-2-one. researchgate.netstackexchange.com |
| Atom-Economical Isomerizations | Rearrangement reactions that incorporate all atoms. nih.govnih.gov | Synthesis of α,β-unsaturated ketone precursors. |
| One-Pot Tandem Reactions | Multiple reaction steps in a single vessel. | Streamlined synthesis from simple starting materials. |
| Use of Bio-derived Solvents | Replacement of petroleum-based solvents with renewable alternatives. unisalento.it | Greener reaction and purification conditions. |
Computational Design of Advanced Materials Derived from the Core Structure
Computational chemistry offers a powerful tool for predicting the properties of novel materials and guiding synthetic efforts. For derivatives of this compound, computational studies could be employed to design advanced materials with tailored electronic, optical, or self-assembly properties. The sulfur atoms in the ketene dithioacetal moiety can engage in specific intermolecular interactions, such as chalcogen bonding, which could be harnessed for the rational design of crystalline materials or liquid crystals. researchgate.net
Density functional theory (DFT) calculations could be used to predict the electronic structure, frontier molecular orbitals (HOMO-LUMO), and potential for charge transport in polymers or molecular conductors derived from this core structure. By computationally screening a virtual library of derivatives with different substituents, researchers can identify promising candidates for synthesis and experimental validation. This in-silico approach can significantly accelerate the discovery of new materials with applications in organic electronics, sensors, or nonlinear optics.
Integration with High-Throughput Screening and Automated Synthesis Platforms
The exploration of the chemical space around this compound can be greatly accelerated through the integration of high-throughput screening (HTS) and automated synthesis platforms. bmglabtech.comnih.gov Automated synthesizers can be programmed to rapidly generate libraries of derivatives by systematically varying the substituents on the butenol (B1619263) backbone or by modifying the methylsulfanyl groups.
These compound libraries can then be subjected to HTS to identify "hits" with desired biological activities or material properties. bmglabtech.comsigmaaldrich.com For example, screening for inhibitory activity against a particular enzyme or for specific binding to a receptor could uncover potential pharmaceutical leads. Similarly, screening for properties like fluorescence or conductivity could identify promising candidates for materials science applications. The data generated from HTS can then be used to build structure-activity relationships (SAR) or structure-property relationships (SPR), which can guide the next round of synthesis and optimization.
Investigation of Enantiomer-Specific Biological Interactions (if applicable, without including clinical or dosage data)
The presence of a stereocenter at the alcohol-bearing carbon suggests that the enantiomers of this compound could exhibit different biological activities. Organosulfur compounds are known to have a wide range of biological and pharmaceutical properties. jmchemsci.com Future research should focus on the development of enantioselective synthetic routes to access the individual (R)- and (S)-enantiomers in high purity. pnas.orgorganic-chemistry.orgnih.govacs.org
Once the pure enantiomers are available, their interactions with biological systems can be investigated. In vitro studies using purified enzymes or receptor proteins can reveal whether there is a stereochemical preference for binding or inhibition. Such studies are crucial for understanding the molecular basis of the compound's biological activity and for the potential development of more potent and selective agents. It is important to note that this line of inquiry would focus on the fundamental molecular interactions and would not extend to clinical or dosage-related investigations. The biological relevance of sulfur-containing compounds is well-established, with many playing crucial roles in cellular processes and as therapeutic agents. nih.govresearchgate.netnih.gov
Q & A
Basic Questions
Q. What are the common synthetic routes for 4,4-Bis(methylsulfanyl)but-3-en-2-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via thiol-ene click reactions or nucleophilic substitution using methylsulfanyl precursors. For example, derivatives with bis(methylsulfanyl) groups are often prepared by reacting α,β-unsaturated ketones with methylthiolating agents like (CH₃S)₂ under basic conditions. Optimization involves adjusting stoichiometry (e.g., 1:2 molar ratio of ketone to methylthiol agent), temperature (60–80°C), and solvent polarity (e.g., DMF for improved solubility). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
| Synthetic Route | Conditions | Yield | Reference |
|---|---|---|---|
| Thiol-ene addition | DMF, 70°C, 12h | 75–80% | |
| Nucleophilic substitution | K₂CO₃, CH₃SH, THF, 60°C | 65–70% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methylsulfanyl (-SCH₃) groups (δ ~2.1–2.3 ppm for CH₃, δ ~40–45 ppm for S-C) and olefinic protons (δ ~5.5–6.0 ppm).
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond lengths (e.g., C-S bond ~1.81 Å, C=C bond ~1.34 Å) .
- FT-IR : Confirms hydroxyl (broad peak ~3200–3400 cm⁻¹) and C=S/C-O stretches (1050–1250 cm⁻¹) .
Q. What are the key thermal stability and decomposition profiles of this compound under inert and oxidative atmospheres?
- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at ~220°C, with a 90% mass loss by 350°C. In air, oxidative degradation begins at ~180°C due to sulfur group reactivity. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) near 85°C, critical for applications in high-temperature materials .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Cross-validate DFT calculations (B3LYP/6-311+G(d,p)) with experimental NMR by:
- Simulating solvent-polarizable continuum models (PCM) for solvent effects.
- Performing variable-temperature NMR to assess dynamic equilibria.
- Benchmarking against crystallographic data (e.g., dihedral angles from XRD) .
Q. What strategies are employed to control stereochemistry during the synthesis of this compound, given its potential for geometric isomerism?
- Methodological Answer :
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL) with Pd catalysts induce enantioselectivity in thiol additions.
- Steric hindrance : Bulky substituents on the α,β-unsaturated precursor reduce isomerization.
- Low-temperature conditions : Slow reaction rates favor thermodynamically stable isomers .
Q. How does the electronic environment of the bis(methylsulfanyl) groups influence the compound's reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-donating -SCH₃ groups increase electron density at the β-carbon, enhancing nucleophilic reactivity (e.g., Michael additions). Electrophilic attacks (e.g., bromination) occur preferentially at the α-position. UV-Vis spectroscopy (λmax ~280 nm) and Hammett substituent constants (σ ~-0.15 for -SCH₃) quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
